molecular formula C11H9F3N2O B4798685 1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)-

1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)-

Cat. No.: B4798685
M. Wt: 242.20 g/mol
InChI Key: AVROCWMKJYEEOT-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)-: is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxyl group at the 5-position, a 2-methylphenyl group at the 1-position, and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 2-methylphenylhydrazine and a trifluoromethyl-substituted 1,3-dicarbonyl compound.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced through oxidation reactions. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Substitution Reactions: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl-substituted pyrazole, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored as a lead compound for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties. Its trifluoromethyl group enhances stability and lipophilicity, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group may enhance binding affinity and selectivity for certain targets, while the hydroxyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-: Similar structure but lacks the 2-methyl group on the phenyl ring.

    1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-methyl-: Similar structure but has a methyl group instead of a trifluoromethyl group.

    1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-chloromethyl-: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

1H-Pyrazol-5-ol,1-(2-methylphenyl)-3-(trifluoromethyl)- is unique due to the combination of its substituents. The trifluoromethyl group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, while the 2-methylphenyl group can influence its biological activity and binding interactions. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-4-2-3-5-8(7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVROCWMKJYEEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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